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molecular formula C8H8BrNO3 B8353964 2-Amino-5-bromo-4-hydroxy-3-methoxybenzaldehyde

2-Amino-5-bromo-4-hydroxy-3-methoxybenzaldehyde

Cat. No. B8353964
M. Wt: 246.06 g/mol
InChI Key: NYEMVSRKIYQZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034921B2

Procedure details

To the mixture of phenol 154 (25.4 g, 92 mmol) in EtOH/H2O (350 mL/100 mL) were added FeSO47H2O (4.7 g) and Fe powder (47 g). The mixture was stirred at 100° C. for 1 hr. The mixture was cooled down to 50° C. and filtered to remove inorganic materials through celite. The filtrate was concentrated in vacuo to provide the title compound 155 (19.0 g, 84%).
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
47 g
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:15])=[C:4]([O:13][CH3:14])[C:5]([N+:10]([O-])=O)=[C:6]([CH:9]=1)[CH:7]=[O:8]>CCO.O.[Fe]>[NH2:10][C:5]1[C:4]([O:13][CH3:14])=[C:3]([OH:15])[C:2]([Br:1])=[CH:9][C:6]=1[CH:7]=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
BrC=1C(=C(C(=C(C=O)C1)[N+](=O)[O-])OC)O
Name
EtOH H2O
Quantity
350 mL
Type
solvent
Smiles
CCO.O
Step Two
Name
Quantity
47 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to 50° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic materials through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=O)C=C(C(=C1OC)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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